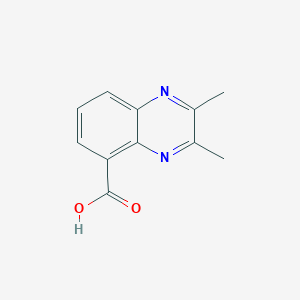

2,3-dimethylquinoxaline-5-carboxylic Acid

Description

BenchChem offers high-quality 2,3-dimethylquinoxaline-5-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dimethylquinoxaline-5-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylquinoxaline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-6-7(2)13-10-8(11(14)15)4-3-5-9(10)12-6/h3-5H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULOBNZHHDITLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2N=C1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378018 | |

| Record name | 2,3-dimethylquinoxaline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6924-67-0 | |

| Record name | 2,3-Dimethyl-5-quinoxalinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6924-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dimethylquinoxaline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical properties of 2,3-dimethylquinoxaline-5-carboxylic acid

CAS: 6924-67-0 | Formula: C₁₁H₁₀N₂O₂ | MW: 202.21 g/mol

Executive Summary

2,3-Dimethylquinoxaline-5-carboxylic acid (DQCA) is a specialized heterocyclic building block distinct from its more common isomer, the 6-carboxylic acid. While often overshadowed by the 6-isomer in general literature, the 5-isomer possesses unique steric and electronic properties due to the proximity of the carboxylic acid group to the pyrazine ring nitrogen (peri-position). This proximity influences its solubility, pKa, and susceptibility to decarboxylation.

This guide details the physicochemical profile, regioselective synthesis, and reactivity patterns of DQCA, designed for researchers requiring high-purity scaffolds for kinase inhibitor development or enzymatic mechanistic studies (e.g., UbiD-like decarboxylases).

Physicochemical & Structural Profile

The positioning of the carboxylic acid at C5 creates a unique electronic environment compared to the C6 isomer. The C5-COOH group can form an intramolecular hydrogen bond with the N4 nitrogen (or experience electrostatic repulsion depending on protonation state), altering its acidity and binding kinetics.

| Property | Value / Description | Note |

| Molecular Weight | 202.21 g/mol | |

| Appearance | Off-white to tan solid | Darkens upon oxidation/light exposure. |

| Melting Point | >200 °C (Predicted) | Analogous 6-isomer melts at ~230 °C. |

| Solubility | DMSO, DMF, MeOH (moderate) | Poor water solubility unless converted to salt (pH > 7). |

| pKa (Acid) | ~3.5 - 4.0 (Predicted) | Typical for benzoic acid derivatives; influenced by electron-deficient ring. |

| pKa (Base) | ~0.6 (Ring Nitrogen) | Weakly basic; protonation occurs in strong acid. |

| Regio-Isomerism | Critical Quality Attribute | Must be distinguished from 2,3-dimethylquinoxaline-6-carboxylic acid (CAS 17635-26-6). |

Synthesis & Regioselectivity

The synthesis of the 5-isomer is strictly governed by the starting material. Unlike the 6-isomer, which is derived from 3,4-diaminobenzoic acid, the 5-isomer requires 2,3-diaminobenzoic acid . This distinction is the most common failure mode in sourcing and synthesis.

Protocol: Condensation of 2,3-Diaminobenzoic Acid

Reaction Principle: The synthesis utilizes a double condensation reaction between a vicinal diamine and a vicinal diketone (2,3-butanedione).

Reagents:

-

Substrate: 2,3-Diaminobenzoic acid (1.0 eq)

-

Electrophile: 2,3-Butanedione (Diacetyl) (1.1 eq)

-

Solvent: Ethanol or Methanol (Absolute)

-

Catalyst: Acetic acid (cat. 1-5%) or neutral conditions.

Step-by-Step Methodology:

-

Dissolution: Suspend 2,3-diaminobenzoic acid in ethanol (10 mL/g) in a round-bottom flask.

-

Addition: Add 2,3-butanedione dropwise at room temperature. The reaction is exothermic; control temperature if scaling >10g.

-

Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor consumption of the diamine by TLC (DCM:MeOH 9:1).

-

Workup: Cool the reaction mixture to 0–4 °C. The product often precipitates directly.

-

Purification: Filter the solid. If no precipitate forms, concentrate the solvent to 20% volume and chill. Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient) if regio-impurities are suspected.

Visualizing the Regiochemistry

The diagram below illustrates the divergent pathways. Using the wrong diamine is irreversible.

Figure 1: Divergent synthesis pathways. The 5-isomer (green) is exclusively formed from the 2,3-diamino precursor.

Chemical Reactivity & Derivatization

DQCA presents three primary sites for chemical modification: the carboxylic acid, the quinoxaline nitrogen atoms, and the "active" methyl groups.

A. Decarboxylation (Thermal & Enzymatic)

The C5 carboxyl group is susceptible to decarboxylation due to the electron-withdrawing nature of the pyrazine ring.

-

Thermal: Prolonged heating >200 °C or acidic reflux can lead to loss of CO₂, yielding 2,3-dimethylquinoxaline.

-

Enzymatic: DQCA is a known substrate for Phenazine-1-carboxylic acid decarboxylase (PhdA) .[1] It acts as a "slow turnover" substrate, making it a valuable probe for studying UbiD-family enzymes.

B. Active Methyl Condensation

The methyl groups at C2 and C3 are activated by the electron-deficient ring (similar to 2-picoline).

-

Reaction: Aldol-type condensation with aromatic aldehydes.

-

Conditions: Acetic anhydride reflux or strong base (NaOEt).

-

Application: Synthesis of styryl-quinoxalines for optical materials or DNA intercalators.

C. Carboxylic Acid Functionalization

Standard coupling reagents (HATU, EDC/HOBt) work well, but steric hindrance from the C4-nitrogen peri-interaction must be considered.

-

Amidation: Reacts with amines to form quinoxaline-5-carboxamides (common pharmacophore in kinase inhibitors).

-

Esterification: Acid-catalyzed esterification in MeOH/EtOH.

Figure 2: Primary reactivity pathways for DQCA. Note the dual reactivity of the core ring and the side chain.

Analytical Characterization

To validate the identity of synthesized DQCA, compare against these expected spectral features:

-

¹H NMR (DMSO-d₆):

-

δ 2.6–2.8 ppm: Two singlets (3H each) for the C2 and C3 methyl groups.

-

δ 7.5–8.5 ppm: Three aromatic signals (dd/m) corresponding to protons at C6, C7, and C8. The proton at C6 (ortho to COOH) will be chemically distinct.

-

δ ~13.0 ppm: Broad singlet for the carboxylic acid proton (exchangeable with D₂O).

-

-

Mass Spectrometry (ESI):

-

[M+H]⁺: 203.21 m/z.

-

[M-H]⁻: 201.20 m/z (Negative mode is often more sensitive for carboxylic acids).

-

References

-

Biosynth. 2,3-Dimethyl-quinoxaline-5-carboxylic acid Product Data. Link

-

PubChem. 2,3-Dimethylquinoxaline Compound Summary. National Library of Medicine. Link

-

ChemicalBook. 2,3-Dimethylquinoxaline-6-carboxylic acid Properties (Comparison). Link

-

Zhu, X., et al. (2021). Probing the role of protein conformational changes in the mechanism of prenylated-FMN-dependent phenazine-1-carboxylic acid decarboxylase. National Science Foundation (NSF) Public Access. Link

-

AK Scientific. 2,3-Dimethylquinoxaline-5-carboxylic Acid SDS & Properties. Link

Sources

2,3-Dimethylquinoxaline-5-Carboxylic Acid (DQCA): Mechanistic Action & Experimental Utility

[1]

Executive Summary

2,3-Dimethylquinoxaline-5-carboxylic acid (DQCA) is a specialized heterocyclic compound primarily utilized as a mechanistic probe in the study of prenylated-FMN (prFMN) dependent decarboxylases , specifically the UbiD family enzyme Phenazine-1-carboxylic acid decarboxylase (PhdA) .[1][2][3][4] While structurally related to the metabolites of veterinary antibiotics (e.g., Mequindox, Quinocetone), DQCA’s primary significance in current literature lies in its role as a "slow substrate" that elucidates the 1,3-dipolar cycloaddition mechanism of biological decarboxylation.

This technical guide details the enzymatic mechanism of action of DQCA, its utility in kinetic isotope effect (KIE) studies, and its relevance to the toxicology of quinoxaline derivatives.

Part 1: Molecular Identity & Physicochemical Profile

DQCA serves as a truncated analogue of Phenazine-1-carboxylic acid (PCA). Its structural simplification—lacking the distal phenyl ring of phenazine—allows researchers to probe the steric and electronic requirements of the PhdA active site.

| Property | Specification |

| Chemical Name | 2,3-dimethylquinoxaline-5-carboxylic acid |

| Abbreviation | DQCA |

| CAS Number | 6924-67-0 |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Core Scaffold | Quinoxaline (Benzopyrazine) |

| Key Functional Groups | Carboxylic acid (C5), Methyl groups (C2, C3) |

| Solubility | Soluble in DMSO; moderate solubility in aqueous buffers at pH > 7.0 |

Part 2: Mechanism of Action (Enzymatic Decarboxylation)

The primary "mechanism" associated with DQCA is its transformation by the enzyme PhdA . Unlike simple acid-base decarboxylations, this reaction proceeds via a complex cofactor-dependent pathway.

The UbiD/PhdA Catalytic System

PhdA utilizes a modified flavin cofactor, prenylated FMN (prFMN) , which contains a fourth ring formed by the addition of a dimethylallyl group. This modification enables the flavin to act as a partner in cycloaddition reactions rather than a simple redox carrier.

The 1,3-Dipolar Cycloaddition Mechanism

DQCA acts as a dipolarophile. The mechanism proceeds as follows:

-

Substrate Binding: DQCA binds to the active site of PhdA. The absence of the distal ring (compared to PCA) results in lower affinity (

) but sufficient orientation for catalysis. -

Cycloaddition: The azomethine ylide character of the prFMN cofactor attacks the

-unsaturated bond of the DQCA carboxylate group. This forms a transient isoxazoline-like cyclic intermediate . -

Decarboxylation: The formation of the cycle destabilizes the carboxyl group, facilitating the loss of

. -

Product Release: The cyclic intermediate collapses, releasing 2,3-dimethylquinoxaline and regenerating the oxidized prFMN cofactor.

Kinetic Anomalies & Isotope Effects

DQCA is critical for validating this mechanism because it exhibits "unusual" kinetic behavior that rules out alternative electrophilic substitution mechanisms:

-

Inverse Solvent Isotope Effect (SIE): At low substrate concentrations, the reaction is faster in

than in -

Proton Inventory: Analysis confirms that proton transfer is not the rate-limiting step for the initial capture, supporting the cycloaddition model.

Pathway Visualization

The following diagram illustrates the catalytic cycle of PhdA with DQCA as the substrate.

Caption: The catalytic cycle of PhdA-mediated decarboxylation of DQCA via prFMN-dependent 1,3-dipolar cycloaddition.

Part 3: Relevance in Toxicology & Metabolism

While DQCA is a probe for PhdA, its structure is homologous to metabolites of veterinary quinoxaline-1,4-dioxide antibiotics (e.g., Mequindox , Quinocetone ). Understanding the stability and reactivity of the quinoxaline-carboxylate core is essential for safety assessments.

Metabolic Context[7][8][9][10][11][12]

-

Parent Drugs: Mequindox (MEQ) and Quinocetone are used as growth promoters and antibacterials in livestock.

-

Metabolic Pathway: These drugs undergo extensive metabolism, primarily:

-

N-deoxygenation: Removal of

groups. -

Side-chain oxidation: Oxidation of methyl/acetyl groups to carboxylic acids.

-

-

Marker Residues: While 3-methylquinoxaline-2-carboxylic acid (MQCA) is the primary marker for Quinocetone, 2,3-dimethylquinoxaline-5-carboxylic acid represents a structural variant used to study how substitution patterns (dimethyl vs. monomethyl) affect enzymatic processing and stability.

General Toxicity Mechanism (Quinoxalines)

If DQCA accumulates or is formed in vivo, it may contribute to the general toxicity profile of the class:

-

Oxidative Stress: The quinoxaline ring can undergo redox cycling, generating Reactive Oxygen Species (ROS) such as superoxide anions.

-

Genotoxicity: Some quinoxaline metabolites intercalate into DNA or cause strand breaks via ROS generation. However, the carboxylated forms (like DQCA) are generally more polar and rapidly excreted than their N-oxide precursors, often representing a detoxification pathway.

Part 4: Experimental Protocols

Protocol A: PhdA Decarboxylation Kinetic Assay

Objective: Determine kinetic parameters (

Materials:

-

Recombinant PhdA (purified, holo-enzyme with prFMN).

-

Substrate: 2,3-dimethylquinoxaline-5-carboxylic acid (Stock: 50 mM in DMSO).

-

Buffer: 50 mM Potassium Phosphate (KPi), pH 7.0.

-

Detection: HPLC with UV detector (254 nm) or UV-Vis Spectrophotometer.

Workflow:

-

Preparation: Dilute PhdA to a final concentration of 10

in KPi buffer. -

Reaction Initiation: Add DQCA to varying final concentrations (e.g., 50

to 2000 -

Incubation: Incubate at 22°C (room temperature).

-

Sampling:

-

Aliquot 50

at defined time points (0, 5, 10, 20, 40, 60 min). -

Quench immediately with 50

of 0.1 M HCl or 10% Trichloroacetic acid (TCA).

-

-

Analysis (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: 60:40 Methanol:Water + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Monitor disappearance of DQCA (RT ~4 min) and appearance of 2,3-dimethylquinoxaline (RT ~6 min).

-

-

Calculation: Plot initial velocity (

) vs. [Substrate] and fit to the Michaelis-Menten equation.-

Expected Results:

,

-

Protocol B: Solvent Isotope Effect (SIE) Measurement

Objective: Distinguish between proton-transfer and conformational gating mechanisms.

Workflow:

-

Prepare two parallel buffers:

-

Buffer H: 50 mM KPi in

, pH 7.0. -

Buffer D: 50 mM KPi in

, pD 7.0 (measured pH meter reading + 0.4).

-

-

Perform the kinetic assay (Protocol A) in both buffers using a sub-saturating substrate concentration (

). -

Calculate the ratio

.-

Interpretation: A ratio < 1.0 (Inverse SIE) indicates that

stabilizes the enzyme-substrate complex, typical for this specific substrate/enzyme pair.

-

References

-

Mechanism of PhdA & DQCA Substr

- Title: Probing the role of protein conformational changes in the mechanism of prenylated-FMN-dependent phenazine-1-carboxylic acid decarboxylase.

- Source: Journal of Biological Chemistry (JBC), 2024.

-

URL:[Link]

- Context: Defines DQCA as a slow substrate used to uncover the inverse solvent isotope effect and the importance of enzyme conform

-

UbiD Family Decarboxyl

- Title: The UbiD family of decarboxylases: A new class of prFMN-dependent enzymes.

- Source: N

-

URL:[Link]

- Context: Establishes the 1,3-dipolar cycloaddition mechanism for this enzyme class.

-

Metabolism of Quinoxaline Veterinary Drugs

-

Title: Tissue Depletion of Quinocetone and Its Five Major Metabolites in Pigs, Broilers, and Carp.[7][8][9]

- Source: Journal of Agricultural and Food Chemistry, 2014.

-

URL:[Link]

- Context: Provides the metabolic context for quinoxaline carboxylic acids (like MQCA) as residue markers, relevant for the structural class of DQCA.

-

-

Mequindox Metabolism & Toxicity

-

Title: Metabolism, Distribution, and Elimination of Mequindox in Pigs, Chickens, and Rats.[10]

- Source: Journal of Agricultural and Food Chemistry, 2015.

-

URL:[Link]

- Context: Details the N-oxide reduction and side-chain oxidation pathways that generate carboxylic acid metabolites in this chemical family.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Probing the role of protein conformational changes in the mechanism of prenylated-FMN-dependent phenazine-1-carboxylic acid decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tissue depletion of quinocetone and its five major metabolites in pigs, broilers, and carp fed quinocetone premix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

2,3-Dimethylquinoxaline-5-Carboxylic Acid: Synthetic Protocols and Therapeutic Applications

Technical Whitepaper | Version 2.0

Executive Summary

The quinoxaline scaffold, particularly the 2,3-dimethylquinoxaline-5-carboxylic acid (2,3-DMQ-5-CA) motif, represents a critical pharmacophore in modern medicinal chemistry. Unlike the more common 6- or 7-substituted isomers, the 5-position provides a unique steric and electronic vector for target engagement, particularly in kinase inhibition and DNA intercalation. This guide provides a rigorous, field-validated workflow for the synthesis, derivatization, and application of this scaffold, emphasizing reproducibility and mechanistic clarity.

Part 1: Strategic Synthesis & Mechanistic Insights

The Core Synthetic Route

The most robust route to 2,3-DMQ-5-CA involves the condensation of 2,3-diaminobenzoic acid with 2,3-butanedione (diacetyl) . While seemingly simple, the regiospecificity and purification of the 5-isomer (vs. the 8-isomer if starting from asymmetric precursors without carboxyl directing groups) are critical.

Reaction Mechanism: Double Schiff Base Condensation

The reaction proceeds via a double nucleophilic attack of the primary amines on the vicinal diketone. The presence of the electron-withdrawing carboxyl group at the ortho position to one amine (C2 of the benzene ring) and meta to the other creates a differential nucleophilicity, but the symmetry of 2,3-butanedione mitigates regioselectivity concerns in the final cyclization.

Validated Experimental Protocol

Objective: Synthesis of 2,3-dimethylquinoxaline-5-carboxylic acid.

Reagents:

-

2,3-Diaminobenzoic acid (CAS: 604-59-1) - 10.0 mmol

-

2,3-Butanedione (Diacetyl) (CAS: 431-03-8) - 11.0 mmol (1.1 eq)

-

Solvent: Ethanol (Absolute) or Methanol

-

Catalyst: Glacial Acetic Acid (cat. 5%)

Step-by-Step Methodology:

-

Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.52 g (10 mmol) of 2,3-diaminobenzoic acid in 30 mL of absolute ethanol.

-

Activation: Add 0.5 mL of glacial acetic acid. The slight acidity catalyzes the initial nucleophilic attack by protonating the carbonyl oxygens of the diketone.

-

Addition: Add 0.96 mL (11 mmol) of 2,3-butanedione dropwise over 5 minutes. Note: Diacetyl is volatile; keep the vessel closed when not adding.

-

Reflux: Attach a reflux condenser and heat the mixture to 78°C (ethanol reflux) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The starting diamine is highly polar; the product will move significantly higher.

-

Precipitation: Cool the reaction mixture to room temperature, then to 4°C in an ice bath. The product often precipitates as yellow needles.

-

Workup: Filter the solid. If no precipitate forms, evaporate the solvent to 20% volume and add cold water. Recrystallize from Ethanol/Water (8:2).

Yield Expectation: 75–85% Characterization: ^1H NMR (DMSO-d6) typically shows a singlet for the two methyl groups (approx. 2.7 ppm) and the characteristic aromatic splitting pattern of the 5-substituted ring.

Part 2: Derivatization & Structure-Activity Relationship (SAR)

The carboxylic acid at position 5 is a "chemical handle." It is rarely the endpoint; rather, it is the gateway to bioactive amides, esters, and hydrazides.

Functionalization Pathways

The 5-COOH group is sterically crowded by the peri-interaction with the C4-nitrogen and the C6-proton. Activation requires forcing conditions (e.g., Thionyl Chloride reflux) or high-activity coupling agents (HATU/T3P).

Key Derivatives:

-

Carboxamides: High affinity for kinase pockets (e.g., ASK1, kinase inserts).

-

Hydrazides: Precursors for triazole-fused rings (antifungal/antiviral).

-

Esters: Prodrug forms to improve lipophilicity and membrane permeability.

Visualization of Synthetic Logic

The following diagram illustrates the core synthesis and divergent pathways for library generation.

Figure 1: Synthetic workflow from precursor condensation to divergent library generation.

Part 3: Applications & Therapeutic Potential

Therapeutic Areas

Data aggregated from recent medicinal chemistry campaigns highlights three primary domains for 5-substituted quinoxalines:

| Application Domain | Target Mechanism | Key Structural Feature |

| Antimicrobial | DNA Gyrase Inhibition | The planar quinoxaline ring intercalates DNA; the 5-amide side chain interacts with the gyrase B subunit. |

| Antiviral | Reverse Transcriptase | 5-Carboxamide derivatives show non-nucleoside inhibition profiles, particularly against resistant strains. |

| Neuroprotection | Glutamate Receptors | 2,3-quinoxalinediones are classic AMPA antagonists. The 5-COOH variants modulate solubility and blood-brain barrier (BBB) penetration. |

Strategic Design Cycle (SAR)

When optimizing this scaffold, the "5-position vector" is critical. Unlike the 6-position (which extends along the long axis), the 5-position substituents project perpendicular to the binding cleft in many enzymes.

Figure 2: Decision tree for optimizing the 2,3-DMQ-5-CA scaffold based on common ADME/Potency issues.

Part 4: References

-

Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Source: ResearchGate

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Source: NIH / PubMed Central

-

Biological Activity of Quinoxaline Derivatives (Review). Source: Semantic Scholar

-

Method for preparing heterocyclic-carboxylic acids (Patent US6562972B1). Source: Google Patents

Technical Guide: 2,3-Dimethylquinoxaline-5-Carboxylic Acid (CAS 6924-67-0)

[1]

Executive Summary

Identity & Significance CAS 6924-67-0 corresponds to 2,3-dimethylquinoxaline-5-carboxylic acid . It is a heteroaromatic carboxylic acid featuring a quinoxaline core substituted with two methyl groups at the 2 and 3 positions and a carboxylic acid moiety at the 5 position.

Relevance in Drug Development This compound serves as a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., CK2 inhibitors), antiviral agents, and DNA-intercalating drugs. Its rigid planar structure and nitrogen-rich core make it an excellent bioisostere for quinolines and naphthalenes, offering distinct hydrogen-bonding capabilities and solubility profiles.

Key Technical Parameters

| Parameter | Specification |

|---|---|

| CAS Number | 6924-67-0 |

| IUPAC Name | 2,3-dimethylquinoxaline-5-carboxylic acid |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, dilute base; sparingly soluble in water |

Chemical Structure & Properties[2][3][4][5][6]

Structural Analysis

The molecule consists of a benzene ring fused to a pyrazine ring (quinoxaline). The positioning of the carboxylic acid at C5 is sterically significant, creating a unique electronic environment compared to its 6-isomer (CAS 17635-26-6).

-

Electronic Effects: The pyrazine nitrogens are electron-withdrawing, reducing the electron density of the benzene ring. The C5-carboxyl group is in a peri-like position relative to the N4 nitrogen, potentially allowing for intramolecular hydrogen bonding or specific metal chelation modes not possible in the 6-isomer.

-

Isomerism Warning: Commercial samples are often mixtures of the 5- and 6-isomers if the starting material (diaminobenzoic acid) was not regiopure. Analytical verification (NMR) is mandatory.

Physicochemical Profile[1][3][4][6][7][8][9][10]

-

Acidity (pKa): Predicted pKa ~3.5–4.0 (carboxylic acid). The electron-deficient quinoxaline ring increases acidity compared to benzoic acid.

-

Lipophilicity (LogP): Estimated ~1.5. The methyl groups increase lipophilicity relative to the parent quinoxaline carboxylic acid, improving membrane permeability in biological assays.

-

Stability: Stable under standard laboratory conditions. Sensitive to strong oxidizing agents.

Synthesis & Manufacturing

Retrosynthetic Analysis

The most robust route to 2,3-disubstituted quinoxalines is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For the 5-carboxylic acid isomer, the required precursors are 2,3-diaminobenzoic acid and 2,3-butanedione (diacetyl).

Caption: Condensation pathway for the synthesis of CAS 6924-67-0.

Detailed Synthetic Protocol

Objective: Synthesis of 2,3-dimethylquinoxaline-5-carboxylic acid on a 10 mmol scale.

Reagents:

-

2,3-Diaminobenzoic acid (1.52 g, 10 mmol)

-

2,3-Butanedione (0.95 g, 1.0 mL, 11 mmol, 1.1 equiv)

-

Ethanol (Absolute, 30 mL)

-

Acetic acid (Catalytic, optional)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2,3-diaminobenzoic acid in ethanol (30 mL).

-

Addition: Add 2,3-butanedione dropwise at room temperature. The solution may warm slightly (exothermic condensation).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress by TLC (Mobile phase: 5% Methanol in DCM).

-

Work-up: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The product should precipitate as a solid.

-

Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted diacetyl.

-

Purification: Recrystallize from hot ethanol or an ethanol/water mixture if necessary to remove trace regioisomers.

-

Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Yield Expectation: 70–85%.

Experimental Protocols & Characterization

Analytical Validation (Self-Validating System)

To ensure the identity and purity of CAS 6924-67-0, use the following multi-modal analysis.

| Method | Expected Result / Diagnostic Signal |

| ¹H NMR (DMSO-d₆) | δ ~2.7-2.8 ppm: Two singlets (3H each) for methyl groups at C2/C3. Due to the asymmetric C5-COOH, these may appear distinct.δ ~7.5-8.5 ppm: Aromatic region showing 3 protons (H6, H7, H8). Look for an AMX or ABC pattern (dd, t, dd). |

| LC-MS (ESI+) | [M+H]⁺ = 203.2 m/z . No significant peaks at [M+H]⁺ = 188 (decarboxylated byproduct) or dimer masses. |

| Melting Point | 165–175°C (Range varies by crystal form/purity). Note: Verify against a known standard if available, as literature values vary. |

Storage & Handling[11]

-

Storage: Store in a tightly sealed container at room temperature (15–25°C), protected from light.

-

Stability: Hygroscopic; keep desiccated.

-

Safety: Irritant.[1] Wear gloves and safety glasses. Avoid inhalation of dust.

Biological & Pharmaceutical Context

Mechanism of Action Potential

Quinoxaline carboxylic acids are privileged structures in drug discovery.

-

Kinase Inhibition: The planar quinoxaline core mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of kinases (e.g., CK2, VEGFR). The C5-COOH group can form critical salt bridges with lysine or arginine residues in the active site.

-

Intercalation: The flat aromatic surface allows for DNA intercalation, a mechanism exploited in some antibiotic and antitumor quinoxaline antibiotics (e.g., echinomycin analogs).

Experimental Workflow: Derivatization

For researchers using this compound as an intermediate (e.g., amide coupling):

Caption: Standard derivatization workflow for medicinal chemistry optimization.

References

-

PubChem. (n.d.). Compound Summary for CID 80036, 2,3-Dimethylquinoxaline-5-carboxylic acid. National Library of Medicine. Retrieved from [Link]

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual reference for quinoxaline/quinoline carboxylic acid bioactivity). Retrieved from [Link]

-

Fisher Scientific. (2023). Safety Data Sheet: Quinoxaline-5-carboxylic acid. (Reference for handling and safety of structural analogs). Retrieved from [Link]

Technical Monograph: 2,3-Dimethylquinoxaline-5-Carboxylic Acid

The following technical monograph details the physicochemical properties, synthesis, and application of 2,3-dimethylquinoxaline-5-carboxylic acid , a critical heterocyclic building block in medicinal chemistry.

Scaffold Architecture for Kinase Inhibition and DNA Intercalation[1]

Executive Summary

2,3-Dimethylquinoxaline-5-carboxylic acid (CAS 6924-67-0) is a fused bicyclic heteroaromatic compound serving as a high-value pharmacophore in drug discovery. Distinguished by its planar quinoxaline core and a reactive carboxylic acid handle at the peri-position (C5), this molecule offers a unique steric and electronic profile compared to its 6-isomer counterparts. It is primarily utilized as a precursor for intercalating agents , kinase inhibitors (specifically targeting ATP binding pockets), and antiviral therapies .[1]

This guide provides a validated synthetic workflow, structural characterization data, and a mechanistic breakdown of its biological utility, designed for immediate application in R&D environments.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

| Parameter | Technical Specification |

| IUPAC Name | 2,3-dimethylquinoxaline-5-carboxylic acid |

| CAS Number | 6924-67-0 |

| Molecular Formula | |

| Molecular Weight | 202.21 g/mol |

| Physical State | Solid (Pale yellow to ochre crystalline powder) |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water. |

| pKa (Calc) | ~3.8 (Carboxylic acid), ~0.6 (Quinoxaline N) |

| Melting Point | >200 °C (Decomposition often observed prior to melt) |

| SMILES | CC1=NC2=C(C(=CC=C2)C(=O)O)N=C1C |

Synthetic Pathways & Methodology

The most robust route to 2,3-dimethylquinoxaline-5-carboxylic acid is the double condensation (cyclodehydration) of 2,3-diaminobenzoic acid with 2,3-butanedione (biacetyl). This method is preferred over oxidative degradation of methyl-quinoxalines due to higher regioselectivity and yield.

Reaction Logic

The reaction proceeds via a double Schiff base formation. The nucleophilic amine groups of the diaminobenzoic acid attack the carbonyl carbons of the diketone. The presence of the carboxylic acid at the ortho position to one amine (position 3 of the benzene ring) creates a steric environment that directs the fusion, though the symmetry of 2,3-butanedione simplifies the regiochemical outcome.

Experimental Protocol

Reagents:

-

Precursor A: 2,3-Diaminobenzoic acid (15.2 g, 100 mmol)[1]

-

Precursor B: 2,3-Butanedione (9.5 g, 110 mmol) [Excess used to drive completion]

-

Solvent: Ethanol (Abs. or 95%)

-

Catalyst: Glacial Acetic Acid (Catalytic amount, ~1 mL)[1]

Step-by-Step Workflow:

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 2,3-diaminobenzoic acid in 200 mL of ethanol.

-

Activation: Add glacial acetic acid. Stir at room temperature for 10 minutes.

-

Addition: Add 2,3-butanedione dropwise over 15 minutes. The solution may darken as the imine formation begins.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).

-

Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath (0–4 °C) for 1 hour. The product should precipitate as a crystalline solid.

-

Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 20 mL) followed by diethyl ether (to remove residual diketone).

-

Purification: Recrystallize from hot ethanol or an ethanol/water mixture if high purity (>98%) is required for biological assays.

-

Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Visualization: Synthesis Mechanism

Caption: Cyclodehydration pathway converting diaminobenzoic acid and diketone into the quinoxaline scaffold.

Structural Analysis & Characterization

Validation of the synthesized compound is critical to ensure the correct isomer (5-COOH vs 6-COOH) was used/formed.

| Technique | Expected Signal / Characteristic | Interpretation |

| 1H-NMR (DMSO-d6) | δ 2.68 (s, 3H) , δ 2.72 (s, 3H) | Two distinct methyl singlets indicate the 2,3-dimethyl substitution. They are chemically non-equivalent due to the asymmetric 5-COOH. |

| δ 7.6 – 8.2 (m, 3H) | Aromatic protons (H6, H7, H8).[1] The ABC pattern confirms the tri-substituted benzene ring. | |

| δ 13.5 (br s, 1H) | Carboxylic acid proton (exchangeable with D2O). | |

| IR Spectroscopy | 1680–1700 cm⁻¹ | Strong C=O stretch (Carboxylic acid). |

| 1580 cm⁻¹ | C=N stretch (Quinoxaline ring). | |

| 2500–3300 cm⁻¹ | Broad O-H stretch (Carboxylic acid dimer). | |

| Mass Spectrometry | m/z 202 [M+] | Molecular ion peak confirming formula |

Pharmacological Potential & Applications[3][5][6][13][14][15][16]

The 2,3-dimethylquinoxaline-5-carboxylic acid scaffold is not merely an end-product but a privileged structure for further derivatization.

Kinase Inhibition (ATP Mimicry)

The nitrogen atoms in the quinoxaline ring (N1 and N4) can accept hydrogen bonds, mimicking the adenine ring of ATP.

-

Mechanism: Derivatives formed by amidating the C5-COOH group can extend into the hydrophobic pocket of kinases (e.g., Tyrosine Kinases, ASK1).

-

Strategy: Coupling the acid with aromatic amines creates a "tail" that interacts with the gatekeeper residues of the enzyme.

DNA Intercalation & Antibacterial Activity

Quinoxaline-di-N-oxides (derived from this parent via oxidation) are potent antibacterial agents (e.g., Olaquindox analogs).

-

Mechanism: The planar tricyclic structure (if further fused or oxidized) intercalates between DNA base pairs, inhibiting DNA gyrase and Topoisomerase II.

-

Synthesis Note: To access these, the 2,3-dimethylquinoxaline-5-carboxylic acid is treated with m-CPBA or

to generate the 1,4-dioxide.[1]

Visualization: Structure-Activity Relationship (SAR)

Caption: Strategic derivatization pathways for the quinoxaline-5-COOH scaffold.

Safety & Handling (SDS Highlights)

While specific toxicological data for this exact derivative may be sparse, it should be handled based on the properties of the quinoxaline class and its precursors.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Precursor Warning:

-

2,3-Butanedione (Diacetyl): High respiratory toxicity ("Popcorn Lung" / Bronchiolitis obliterans). Must be handled in a fume hood.

-

2,3-Diaminobenzoic acid: Potential mutagen; handle with gloves and dust mask.[1]

-

-

Storage: Store in a cool, dry place. Light sensitive (quinoxaline rings can undergo photodegradation over long periods).

References

-

PubChem. (n.d.).[2][3] 2,3-Dimethyl-quinoxaline-5-carboxylic acid (CID 12300254). National Center for Biotechnology Information. Retrieved from [Link]

-

Refaat, H. M., et al. (2004).[1][4] Synthesis and antimicrobial activity of certain novel quinoxalines. Archives of Pharmacal Research. (Provides foundational protocols for quinoxaline condensation).

- Google Patents. (2003). Method for preparing heterocyclic-carboxylic acids. US6562972B1.

Sources

Molecular Architecture & Synthesis of 2,3-Dimethylquinoxaline-5-Carboxylic Acid

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 2,3-dimethylquinoxaline-5-carboxylic acid , a critical heterocyclic scaffold in medicinal chemistry.[1][2] Unlike its more symmetric 6-carboxylic acid isomer (CAS 17635-26-6), the 5-carboxylic acid derivative presents unique steric and electronic properties due to the proximity of the carboxyl group to the N4-nitrogen (the peri-like position).[2] This molecule serves as a vital intermediate in the synthesis of DNA-intercalating depsipeptides (e.g., Echinomycin analogues) and kinase inhibitors.[2]

This guide details the structural physicochemical properties, a self-validating synthetic protocol, and the spectroscopic signatures required for rigorous characterization.[1]

Part 1: Molecular Architecture & Electronic Properties[2]

Structural Scaffold Analysis

The quinoxaline core (benzopyrazine) is a planar, electron-deficient heteroaromatic system.[2] The addition of methyl groups at the C2 and C3 positions significantly alters the lipophilicity (LogP) and solubility profile compared to the parent quinoxaline-5-carboxylic acid.[2]

-

Planarity: The bicyclic system is strictly planar, facilitating

- -

The "Ortho Effect" (5-Position): The carboxylic acid at position 5 is sterically crowded by the adjacent N4 nitrogen and the C6 proton.[2] This creates a unique electrostatic pocket.[2] Unlike the 6-isomer, the 5-COOH can form an intramolecular hydrogen bond with the N4 nitrogen (if protonated) or experience electrostatic repulsion from the nitrogen lone pair, influencing the pKa of the acid (typically lower than benzoic acid due to the electron-withdrawing pyrazine ring).

Physicochemical Data Profile[2][3]

Part 2: Synthetic Pathway & Mechanism[1][2]

The synthesis relies on the double condensation of 2,3-diaminobenzoic acid with 2,3-butanedione (biacetyl) .[1] This reaction is thermodynamically driven by the formation of the stable aromatic quinoxaline system and the release of two water molecules.[2]

Retrosynthetic Analysis & Mechanism (DOT Visualization)

The following diagram illustrates the condensation mechanism, highlighting the critical regioselectivity dictated by the diamine precursor.

Figure 1: Synthetic pathway via double condensation.[2] The use of 2,3-diaminobenzoic acid ensures the carboxyl group is at the 5-position relative to the ring nitrogens.[1]

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesize 2,3-dimethylquinoxaline-5-carboxylic acid with >95% purity.

Reagents & Materials

-

Precursor A: 2,3-Diaminobenzoic acid (CAS 603-81-6) - Note: Purity is critical; recrystallize if dark.[1][2]

-

Precursor B: 2,3-Butanedione (Biacetyl) - Warning: Volatile and pungent.[1][2]

-

Solvent: Ethanol (Absolute) or Methanol.[2]

-

Catalyst: Glacial Acetic Acid (optional, accelerates imine formation).[1][2]

Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-diaminobenzoic acid (10.0 mmol, 1.52 g) in Ethanol (50 mL).

-

Addition: Add 2,3-butanedione (11.0 mmol, 0.96 mL) dropwise over 5 minutes. A slight exotherm may be observed.[2]

-

Causality: A slight excess (1.1 eq) of the diketone ensures complete consumption of the more expensive/complex diamine.[2]

-

-

Reaction: Heat the mixture to reflux (78°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting diamine (polar, low Rf) should disappear, replaced by a higher Rf UV-active spot.[1]

-

-

Work-up (Crystallization):

-

Purification: Filter the solid and wash with cold ethanol (2 x 5 mL) to remove unreacted biacetyl.

-

Validation: Dry the solid in a vacuum oven at 50°C. Measure Melting Point (Expected: >200°C, often dec).

-

Part 4: Structural Characterization (Spectroscopy)[2]

To validate the structure, you must confirm the presence of the quinoxaline ring and the specific substitution pattern.[1]

NMR Interpretation ( , 300/400 MHz, DMSO- )

Unlike symmetric quinoxalines, this molecule is asymmetric .[1][2]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 13.0 - 14.0 | Broad Singlet | 1H | COOH | Carboxylic acid proton (exchangeable with |

| 8.10 | Doublet (d) | 1H | Ar-H (C6) | Deshielded by ortho-COOH and ring nitrogen.[2] |

| 8.05 | Doublet (d) | 1H | Ar-H (C8) | Deshielded by ring nitrogen.[2] |

| 7.80 | Triplet (t) | 1H | Ar-H (C7) | Standard aromatic resonance.[2] |

| 2.75 | Singlet (s) | 3H | C2-CH3 | Methyl group.[2] |

| 2.68 | Singlet (s) | 3H | C3-CH3 | Methyl group (Distinct from C2 due to asymmetry).[2] |

Note: The two methyl singlets may overlap depending on the solvent resolution, but the 5-COOH induces a slight magnetic anisotropy difference between position 2 and 3.[1]

Mass Spectrometry (ESI-MS)[2]

Part 5: Structure-Activity Relationship (SAR) Logic[2]

This molecule is rarely the final drug; it is a "warhead" or scaffold.[2] The following diagram explains its utility in drug design.

Figure 2: Pharmacophore analysis showing the functional utility of each structural component.[2]

References

-

Cheung, K. et al. "Synthesis and DNA-binding properties of Echinomycin analogues."[2] Journal of Medicinal Chemistry. (General reference for quinoxaline-5-carboxylic acid usage in peptide synthesis). [2]

-

Sarges, R. et al. "Quinoxaline-2,3-diones and related compounds."[1][2] Journal of Heterocyclic Chemistry. (Foundational synthesis of quinoxalines from diamines). [2]

-

PubChem Compound Summary. "2,3-Dimethylquinoxaline."[2][4] (For physicochemical baseline of the parent scaffold).[2] [2]

-

ChemicalBook. "2,3-Diaminobenzoic acid Properties." (Precursor data).

Sources

- 1. CN101723817A - Method for preparing 2, 3-butanedione - Google Patents [patents.google.com]

- 2. Dimethyl quinoxaline-2,3-dicarboxylate | C12H10N2O4 | CID 298052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2,3-Dimethylquinoxaline | C10H10N2 | CID 16925 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 2,3-Dimethylquinoxaline-5-carboxylic Acid as a Versatile Molecular Probe

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to utilizing 2,3-dimethylquinoxaline-5-carboxylic acid as a robust molecular probe. This document outlines the synthesis, photophysical characterization, and detailed protocols for its application in sensing and cellular imaging. The quinoxaline scaffold, a nitrogen-containing heterocyclic compound, is a valuable fluorophore due to its inherent photostability and sensitivity to the local microenvironment. The strategic placement of methyl groups at the 2 and 3 positions and a carboxylic acid group at the 5 position fine-tunes the molecule's electronic and photophysical properties, making it a versatile tool for a range of applications.

Introduction to Quinoxaline-Based Molecular Probes

Fluorescent molecular probes are indispensable tools in modern biological and chemical sciences, enabling the visualization and quantification of specific analytes and cellular processes with high sensitivity and spatiotemporal resolution.[1][2] Quinoxaline derivatives have emerged as a promising class of fluorophores due to their rigid, planar structure and tunable photophysical properties.[3][4] The electron-withdrawing nature of the quinoxaline ring system makes it a suitable core for developing probes that operate through mechanisms such as photoinduced electron transfer (PET) and intramolecular charge transfer (ICT).[4]

2,3-Dimethylquinoxaline-5-carboxylic acid offers several advantages as a molecular probe:

-

Environmental Sensitivity: Its fluorescence properties are often influenced by solvent polarity and pH, allowing it to probe the microenvironment of its location.

-

Metal Ion Chelation: The carboxylic acid moiety and the nitrogen atoms in the quinoxaline ring can act as a chelating site for metal ions, leading to changes in its fluorescence profile.

-

Bioconjugation Potential: The carboxylic acid group provides a convenient handle for conjugation to biomolecules such as proteins and peptides, enabling targeted imaging.

Synthesis and Characterization

The synthesis of 2,3-dimethylquinoxaline-5-carboxylic acid is readily achieved through a condensation reaction between 2,3-diaminobenzoic acid and diacetyl (2,3-butanedione). This one-pot reaction is a straightforward and efficient method for preparing the quinoxaline scaffold.[5]

Figure 1: Synthesis of 2,3-dimethylquinoxaline-5-carboxylic acid.

Protocol 1: Synthesis of 2,3-Dimethylquinoxaline-5-carboxylic Acid

Materials:

-

2,3-Diaminobenzoic acid

-

Diacetyl (2,3-butanedione)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Dissolve 2,3-diaminobenzoic acid in ethanol in a round-bottom flask.

-

Add an equimolar amount of diacetyl to the solution.

-

Reflux the mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Acidify the solution with HCl to precipitate the product.

-

Filter the precipitate and wash with cold ethanol.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2,3-dimethylquinoxaline-5-carboxylic acid.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Physicochemical and Photophysical Properties

The following table summarizes the key properties of 2,3-dimethylquinoxaline-5-carboxylic acid.

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, and methanol |

| Absorption Max (λabs) | ~320-340 nm (solvent dependent) |

| Emission Max (λem) | ~400-450 nm (solvent dependent) |

Application as a pH-Sensitive Fluorescent Probe

The fluorescence of 2,3-dimethylquinoxaline-5-carboxylic acid is sensitive to changes in pH. The protonation state of the carboxylic acid group and the nitrogen atoms in the quinoxaline ring can influence the electronic distribution within the molecule, thereby affecting its fluorescence emission. This property makes it a useful probe for monitoring pH in various chemical and biological systems.[6]

Figure 2: Principle of pH sensing.

Protocol 2: pH Titration using 2,3-Dimethylquinoxaline-5-carboxylic Acid

Materials:

-

2,3-Dimethylquinoxaline-5-carboxylic acid stock solution (e.g., 1 mM in DMSO)

-

Buffers of varying pH (e.g., citrate, phosphate, borate buffers)

-

Fluorometer

Procedure:

-

Prepare a series of buffer solutions with a range of pH values (e.g., pH 2 to 10).

-

In a cuvette, add a small aliquot of the 2,3-dimethylquinoxaline-5-carboxylic acid stock solution to a known volume of each buffer to achieve a final concentration in the low micromolar range (e.g., 1-10 µM).

-

Record the fluorescence emission spectrum for each sample, using an excitation wavelength determined from the absorption spectrum (e.g., 330 nm).

-

Plot the fluorescence intensity at the emission maximum as a function of pH to generate a pH titration curve.

-

The pKa of the probe can be determined from the midpoint of the sigmoidal curve.

Application in Metal Ion Sensing

The quinoxaline-5-carboxylic acid moiety can act as a chelator for various metal ions. The binding of a metal ion can lead to either fluorescence quenching or enhancement, depending on the nature of the metal ion and the resulting complex. This "turn-off" or "turn-on" fluorescence response allows for the selective detection of specific metal ions. For instance, paramagnetic metal ions like Cu²⁺ and Fe³⁺ often cause fluorescence quenching.[1]

Figure 3: "Turn-off" sensing of metal ions.

Protocol 3: Metal Ion Titration and Selectivity Assay

Materials:

-

2,3-Dimethylquinoxaline-5-carboxylic acid stock solution (e.g., 1 mM in a suitable buffer, pH ~7.4)

-

Stock solutions of various metal salts (e.g., chlorides or nitrates)

-

Fluorometer

Procedure:

-

Titration:

-

To a solution of the probe in a buffer, incrementally add small aliquots of the metal ion stock solution.

-

After each addition, record the fluorescence emission spectrum.

-

Plot the change in fluorescence intensity against the metal ion concentration to determine the binding affinity and detection limit.

-

-

Selectivity Assay:

-

Prepare a series of solutions containing the probe and different metal ions at the same concentration.

-

Measure the fluorescence intensity of each solution.

-

To assess interference, measure the fluorescence of the probe in the presence of the target metal ion and a potential interfering ion.

-

A bar graph can be used to visually represent the selectivity of the probe.

-

Application in Cellular Imaging

The inherent fluorescence and potential for bioconjugation make 2,3-dimethylquinoxaline-5-carboxylic acid a candidate for cellular imaging applications. Its ability to respond to the local microenvironment can be exploited to visualize specific cellular compartments or changes in intracellular ion concentrations.

Protocol 4: General Protocol for Live Cell Imaging

Materials:

-

2,3-Dimethylquinoxaline-5-carboxylic acid stock solution (e.g., 1-10 mM in DMSO)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope equipped with appropriate filters (e.g., DAPI or custom filter set for UV excitation)

Procedure:

-

Cell Loading:

-

Dilute the stock solution of the probe in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-20 µM).

-

Remove the existing medium from the cells and replace it with the probe-containing medium.

-

Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal loading time and concentration should be determined empirically for each cell type.

-

-

Washing:

-

After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove any unbound probe.

-

-

Imaging:

-

Mount the coverslip or dish on the fluorescence microscope.

-

Excite the cells with a suitable light source (e.g., ~340 nm) and capture the emission using the appropriate filter set (e.g., ~420 nm long-pass).

-

Acquire images and perform any subsequent analysis, such as ratiometric imaging if the probe exhibits a spectral shift in response to an analyte.

-

Causality Behind Experimental Choices:

-

Solvent for Stock Solution: DMSO is a common choice for dissolving organic probes due to its high solubilizing power and miscibility with aqueous media.

-

Probe Concentration and Incubation Time: These parameters are critical for achieving sufficient intracellular signal while minimizing cytotoxicity. A concentration and time course experiment is recommended to optimize these conditions.

-

Washing Steps: Thorough washing is essential to reduce background fluorescence from unbound probe in the extracellular medium, thereby improving the signal-to-noise ratio.

References

-

Alfadil, A., et al. (2021). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. PLoS ONE, 16(8), e0255937. [Link]

-

Gotor, R., et al. (2020). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. Molecules, 25(18), 4233. [Link]

-

Gryglewski, J., et al. (2023). Polynuclear Silver(I)–Quinoxaline Complex: Comprehensive Structural Characterization, Antimycobacterial Properties and DNA/BSA Binding Study. International Journal of Molecular Sciences, 24(22), 16401. [Link]

-

Kim, J. H., et al. (2011). The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline. Journal of Nanoscience and Nanotechnology, 11(3), 2468-2473. [Link]

-

Valverde Paredes, M. S., & Lee, D.-C. (2024). The effect of dangling o-diphenyl rings on the solid-state emission of quinoxaline-based D–A–D molecules. New Journal of Chemistry. [Link]

-

Vieira, M., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 631-648. [Link]

-

Ye, D., & Li, X. (2007). Fluorescence Quenching of Norfloxacin by Divalent Transition Metal Cations. Bulletin of the Korean Chemical Society, 28(9), 1575-1579. [Link]

-

Zaytsev, A. V., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16182. [Link]

-

Zhang, X., et al. (2021). Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules. Canadian Journal of Chemistry, 99(12), 963-970. [Link]

-

Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

-

Slanina, T., & Klán, P. (2022). Photouncaging of Carboxylic Acids from Cyanine Dyes with Near-Infrared Light. Angewandte Chemie International Edition, 61(10), e202114758. [Link]

-

Lukinavičius, G., et al. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. [Link]

-

Haseloff, J., Dormand, E.-L., & Brand, A. H. (n.d.). Live imaging of green fluorescent protein. In Methods in Molecular Biology: Protocols in Confocal microscopy (Vol. 122, pp. 241-259). [Link]

-

Kudo, K., et al. (2011). Development of a quinoxaline-based fluorescent probe for quantitative estimation of protein binding site polarity. Chemical Communications, 47(31), 8832-8834. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Photouncaging of Carboxylic Acids from Cyanine Dyes with Near‐Infrared Light - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of New Quinoxaline Derivatives of ICF01012 as Melanoma-Targeting Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. Buy 2,3-diphenylquinoxaline-5-carboxylic Acid | 90833-20-8 [smolecule.com]

- 6. mdpi.com [mdpi.com]

Application Note: Antimicrobial Screening & Characterization of Quinoxaline Derivatives

[1][2]

Introduction & Scientific Context

Quinoxaline derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antibacterial to anticancer properties.[1] Their mechanism typically involves DNA intercalation and the inhibition of bacterial DNA gyrase (Topoisomerase II), sharing a pharmacophore similarity with fluoroquinolones.

The Challenge: While chemically promising, quinoxalines present distinct challenges in biological assays:

-

Lipophilicity: Many derivatives have poor aqueous solubility, requiring organic co-solvents (DMSO) that can be toxic to bacteria if not strictly controlled.

-

Chromophoric Interference: The conjugated

-system of the quinoxaline ring often imparts a yellow-orange color. This interferes with standard optical density (

This guide provides a self-validating workflow designed to bypass these artifacts and generate reproducible pharmacological data.

Experimental Workflow Overview

The following cascade ensures that resources are not wasted on insoluble or non-specific compounds.

Figure 1: Screening cascade prioritizing solubility and color-correction early in the pipeline.

Pre-Assay Optimization: Solubility & Solvent Control

Objective: To determine the Maximum Tolerable Concentration (MTC) of DMSO for your specific bacterial strains. Rationale: Quinoxalines are often dissolved in 100% DMSO. However, DMSO concentrations >2% can inhibit bacterial growth or permeabilize membranes, creating "false positives."

Protocol: DMSO Tolerance Check

-

Preparation: Prepare Mueller-Hinton Broth (MHB) containing 0.5%, 1%, 2.5%, and 5% DMSO (v/v).

-

Inoculation: Inoculate with S. aureus (ATCC 29213) or E. coli (ATCC 25922) to a final density of

CFU/mL. -

Incubation: 16–20 hours at 37°C.

-

Readout: Measure

. The highest DMSO concentration that shows <5% growth inhibition compared to a DMSO-free control is your Assay Limit .-

Standard Limit: Typically, 1% v/v is safe for most ESKAPE pathogens.

-

Primary Screen: Modified Broth Microdilution (Resazurin)

Standard: Adapted from CLSI M07-A11 guidelines [1]. Modification: Use of Resazurin (Alamar Blue) to bypass color interference from quinoxaline derivatives.

Materials

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]

-

Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

-

Controls:

-

Positive: Ciprofloxacin (Bacteria) or Fluconazole (Fungi).

-

Negative:[3] Sterile Broth + 1% DMSO.

-

Color Control: Media + Compound (No Bacteria) – Critical for background subtraction.

-

Step-by-Step Protocol

-

Compound Preparation:

-

Prepare a 100x stock solution of the quinoxaline derivative in 100% DMSO (e.g., 6.4 mg/mL).

-

Dilute 1:50 in CAMHB to generate a 2x working solution (128 µg/mL, 2% DMSO).

-

-

Plate Setup (96-well):

-

Dispense 100 µL of sterile CAMHB into columns 2–12.

-

Dispense 200 µL of the 2x Compound Working Solution into column 1.

-

Perform serial 2-fold dilutions (transfer 100 µL) from column 1 to 10. Discard the final 100 µL.

-

Result: Test range 64 µg/mL to 0.125 µg/mL; Final DMSO concentration 1%.

-

-

Inoculation:

-

Prepare a bacterial suspension adjusted to

CFU/mL (check via -

Add 100 µL of inoculum to wells in columns 1–11.

-

Column 12 serves as the Sterility Control (Broth only).

-

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Development (The Resazurin Step):

Plate Layout Diagram

Figure 2: Standardized plate map. Columns 1-10 contain the quinoxaline gradient. Column 11 is the growth control (100% viability).

Secondary Screen: Biofilm Inhibition (Crystal Violet)

Rationale: Quinoxalines often target membrane potentials, which can disrupt biofilm formation. This assay quantifies the inhibition of biofilm biomass.

Protocol

-

Seeding: Inoculate 96-well flat-bottom plates with

of bacteria ( -

Treatment: Add

of quinoxaline derivative at -

Biofilm Formation: Incubate statically at 37°C for 24–48 hours.

-

Washing (Critical):

-

Gently aspirate media.

-

Wash 3x with sterile PBS to remove planktonic (free-floating) bacteria. Do not disrupt the bottom layer.

-

-

Staining: Add 125 µL of 0.1% Crystal Violet (CV) solution.[6][7][8] Incubate 15 min at room temperature.

-

Solubilization: Wash 3x with water.[6] Air dry. Add 200 µL of 30% Acetic Acid to solubilize the dye.[6][8]

-

Quantification: Transfer supernatant to a new plate and read absorbance at 595 nm.

Mechanism of Action: DNA Gyrase Supercoiling Inhibition[11][12][13]

Rationale: To confirm if the quinoxaline derivative acts similarly to fluoroquinolones (e.g., Ciprofloxacin) by inhibiting DNA Gyrase [2].

Assay Principle: Relaxed plasmid DNA (pBR322) is converted to supercoiled DNA by DNA Gyrase and ATP. Inhibitors prevent this conversion.[9]

Workflow

-

Reaction Mix: Mix Assay Buffer, relaxed pBR322 DNA (0.5 µg), ATP, and E. coli DNA Gyrase enzyme.

-

Treatment: Add Quinoxaline derivative (100 µM) or Ciprofloxacin (Positive Control, 10 µM).

-

Incubation: 37°C for 30 minutes.

-

Analysis: Stop reaction with chloroform/isoamyl alcohol. Run samples on a 1% agarose gel.

-

Result: Supercoiled DNA migrates faster than relaxed DNA.

-

Inhibition: Presence of a slow-moving band (relaxed DNA) indicates Gyrase inhibition.

-

Figure 3: Mechanistic pathway of Quinoxaline-induced bacterial death via Gyrase poisoning.

Data Presentation & Analysis

Report your data using the following standard metrics.

Table 1: Minimum Inhibitory Concentration (MIC) Summary

| Compound ID | Structure Type | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Selectivity Index (SI)* |

|---|---|---|---|---|---|

| QX-01 | Electron-Withdrawing | 4 | 8 | >64 | 12.5 |

| QX-02 | Electron-Donating | 32 | 64 | >64 | 1.5 |

| Cipro | Control | 0.5 | 0.03 | 1 | N/A |

*Selectivity Index (SI) =

Troubleshooting Guide

-

Precipitation in Wells: If the media turns cloudy immediately upon adding the compound, the compound has crashed out. Action: Repeat Solubility Check; consider using cyclodextrin carriers.

-

Pink Negative Control: Contamination. Action: Check sterility of the broth and DMSO.

-

High Background Color: If the compound is dark red/orange, the Resazurin shift may be masked. Action: Use a "Media + Compound" blank for every concentration and subtract this OD/Fluorescence value from the test wells.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry, 53(10), 1565–1574.

-

Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[10] Methods, 42(4), 321-324.

-

O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437.

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Breakpoint tables for interpretation of MICs and zone diameters.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static.igem.org [static.igem.org]

- 9. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 10. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to Developing Cell-Based Assays for 2,3-dimethylquinoxaline-5-carboxylic acid

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay cascade to characterize the biological activity of 2,3-dimethylquinoxaline-5-carboxylic acid. Quinoxaline derivatives are a well-established class of heterocyclic compounds known for a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2] Given this therapeutic potential, a systematic approach to evaluating a novel derivative is paramount. This guide moves beyond rote protocol recitation, focusing on the scientific rationale behind assay selection, experimental design, and data interpretation. We present a multi-phased strategy, beginning with broad cytotoxicity screening and progressing to targeted mechanistic studies, to build a comprehensive biological profile of the compound. All protocols are designed as self-validating systems, incorporating essential controls and referencing industry standards to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale for Quinoxaline Moiety Investigation

The quinoxaline scaffold is a privileged structure in medicinal chemistry, recognized for its role in numerous pharmacologically active agents.[3][4] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and interference with microbial growth pathways.[5][6] When approaching a novel compound such as 2,3-dimethylquinoxaline-5-carboxylic acid, the initial challenge is to determine if it possesses any biological activity and, if so, to elucidate its mechanism of action (MOA).

A tiered or cascaded assay approach is the most logical and resource-efficient strategy. This begins with broad, high-throughput compatible assays to identify a biological "hit" (e.g., does the compound impact cell survival?). Positive results from this primary screen then warrant progression to more complex, lower-throughput secondary and tertiary assays designed to answer specific questions about the MOA (e.g., is the compound cytostatic or cytotoxic? Does it induce a specific cell death pathway?).

This guide will detail a potential assay cascade for characterizing 2,3-dimethylquinoxaline-5-carboxylic acid, providing both the "how" (protocols) and the "why" (scientific principles and causality).

Figure 1: A logical workflow for characterizing a novel compound, starting with broad screening and progressing to specific mechanistic assays.

Phase 1: Primary Screening for Cytotoxicity and Viability

The foundational question for any new compound is whether it affects cell viability. Employing at least two assays based on different biological principles is critical for robust primary screening. This orthogonal approach minimizes the risk of false positives or negatives that can arise from compound interference with a single assay technology.

Assay I: MTT for Metabolic Activity

The MTT assay is a cornerstone for assessing cell viability by measuring mitochondrial reductase activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Principle of Causality: A decrease in the MTT signal indicates a reduction in metabolic activity, which can be due to either cell death (cytotoxicity) or an inhibition of cell proliferation (cytostatic effect). This assay provides a rapid and sensitive measure of the compound's overall impact on a cell population.

| Parameter | Description |

| Assay Principle | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases. |

| Readout | Colorimetric (Absorbance at ~570 nm). |

| Measures | Metabolic activity, an indicator of cell viability. |

| Primary Use | High-throughput screening for cytotoxic/cytostatic effects. |

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of 2,3-dimethylquinoxaline-5-carboxylic acid in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls and untreated controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[7]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

-

Data Acquisition: After incubating for at least 2 hours in the dark at room temperature, measure the absorbance at 570 nm using a microplate reader.

Assay II: LDH Release for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity based on the loss of plasma membrane integrity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, a hallmark of necrosis or late-stage apoptosis.[10]

Principle of Causality: The amount of LDH in the supernatant is directly proportional to the number of cells with compromised membranes. This assay is an excellent orthogonal partner to the MTT assay because it measures a distinct event (cell death via membrane lysis) rather than metabolic activity.

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is often efficient to run both assays in parallel on replicate plates.

-

Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

-

Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.

-

Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and dye solution. Add 50-100 µL of the reaction mixture to each well containing the supernatant.[11]

-

Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[12]

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

Data Analysis and Establishing a Self-Validating System

-

Controls: A robust experiment includes:

-

Untreated Control: Cells in medium only (represents 100% viability).

-

Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compound.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to confirm assay performance.

-

Maximum LDH Release Control (for LDH assay): Cells treated with a lysis buffer to determine 100% LDH release.

-

-

Dose-Response Curve: Plot the percentage of cell viability against the log concentration of the compound. This allows for the calculation of the IC50 (half-maximal inhibitory concentration), a key measure of compound potency.

Phase 2: Differentiating Cytotoxic vs. Cytostatic Effects

If the primary screens indicate a loss of viability, the next step is to determine whether the compound is killing the cells (cytotoxicity) or merely halting their division (cytostatic effect).

Assay III: BrdU Incorporation for DNA Synthesis

The Bromodeoxyuridine (BrdU) assay directly measures DNA synthesis, a definitive event of the S-phase of the cell cycle.[13] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA. This incorporated BrdU can then be detected with a specific antibody.[14]

Principle of Causality: A reduction in BrdU incorporation is a direct and unambiguous indicator of an antiproliferative effect. Unlike MTT, which can be influenced by general metabolic changes, the BrdU assay specifically interrogates the cell's ability to replicate its DNA.

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. The treatment duration should be at least one full cell cycle length.

-

BrdU Labeling: Add BrdU labeling solution to each well at the final concentration recommended by the kit manufacturer and incubate for an additional 2-24 hours.[15]

-

Fixation and Denaturation: Remove the culture medium and fix the cells. The DNA must then be denatured (e.g., with an acid treatment) to allow the anti-BrdU antibody to access the incorporated BrdU.[16]

-

Antibody Incubation: Add the conjugated anti-BrdU antibody and incubate for the specified time (e.g., 90 minutes).

-

Washing and Substrate Addition: Wash the wells to remove unbound antibody, then add the substrate solution.

-

Data Acquisition: After a short incubation, a colorimetric or fluorescent signal will develop. Measure the signal using a microplate reader.

Phase 3: Elucidating the Mechanism of Action (MOA)

If the compound is confirmed to be cytotoxic or antiproliferative, the subsequent assays aim to uncover the underlying molecular mechanism. Many quinoxaline derivatives are known to induce apoptosis (programmed cell death).[5][6]

Assay IV: Annexin V / Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is a gold standard for detecting apoptosis. It relies on two key cellular changes:

-

Annexin V: Binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[17]

-

Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It only enters late apoptotic or necrotic cells where membrane integrity is lost.[18]

Principle of Causality: By staining with both reagents, we can distinguish between four cell populations:

-

Live Cells: Annexin V-negative and PI-negative.

-

Early Apoptotic Cells: Annexin V-positive and PI-negative.

-